tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-aminopyrrolidine-1-carboxylate with hydrochloric acid. The tert-butyl group is introduced to protect the amine group during the reaction process. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tert-butyl derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolidine derivatives. It serves as a model compound for investigating the biological activity of related molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting various diseases .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- 1-Boc-3-piperidone
Comparison: tert-Butyl 2-aminopyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic and research applications. Its tert-butyl group provides steric protection, enhancing its stability and selectivity in reactions .
Properties
Molecular Formula |
C9H19ClN2O2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
tert-butyl 2-aminopyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-5-7(11)10;/h7H,4-6,10H2,1-3H3;1H |
InChI Key |
HNGHSQYLDFIIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1N.Cl |
Origin of Product |
United States |
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